molecular formula C18H18BrClO4 B4794814 3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde

3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde

Cat. No. B4794814
M. Wt: 413.7 g/mol
InChI Key: JWVDDDMTOVUERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde involves the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde exhibits cytotoxic effects on cancer cells, leading to the induction of apoptosis. It has also been found to possess anti-inflammatory and analgesic properties, reducing inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde in lab experiments is its potential as a photosensitizer in photodynamic therapy. Additionally, this compound has been found to exhibit potent anticancer properties, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of more water-soluble derivatives of this compound may improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, 3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde is a chemical compound that has shown potential applications in various scientific fields. Its anticancer, anti-inflammatory, and analgesic properties make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.

properties

IUPAC Name

3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClO4/c1-2-22-17-11-13(12-21)10-16(19)18(17)24-9-3-8-23-15-6-4-14(20)5-7-15/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVDDDMTOVUERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.